molecular formula C20H24N2O4 B1152379 Scholaricine CAS No. 99694-90-3

Scholaricine

Cat. No.: B1152379
CAS No.: 99694-90-3
M. Wt: 356.4 g/mol
InChI Key: GNCUCBQZLQLSOF-KJPXCLDGSA-N
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Description

Scholaricine is an indole alkaloid isolated from the plant Alstonia boonei, a tree native to West Africa . This compound is part of a larger group of bioactive alkaloids found in various species of the Alstonia genus, known for their medicinal properties. This compound has garnered attention for its potential therapeutic applications, particularly in traditional medicine.

Mechanism of Action

Target of Action

Scholaricine primarily targets vincristine-resistant KB cells, a type of cancer cell . It reverses the multidrug resistance in these cells, making them more susceptible to treatment .

Mode of Action

This compound interacts with its targets by reversing their resistance to drugs. This is achieved by inhibiting the efflux pump mechanism that these cells use to expel drugs, thereby increasing the intracellular concentration of the drug and enhancing its therapeutic effect .

Biochemical Pathways

It is known that this compound’s action involves the inhibition of the efflux pump mechanism, which is a crucial component of the multidrug resistance pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate a rapid onset of action, with a Tmax (time to reach maximum concentration) within 10 minutes for this compound . It is then eliminated from the plasma after 24 hours . These properties suggest that this compound has good bioavailability, which is crucial for its therapeutic effect .

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance in vincristine-resistant KB cells . This increases the effectiveness of drug treatments against these cells, potentially leading to better treatment outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of alkaloids

Biochemical Analysis

Biochemical Properties

Scholaricine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB), thereby modulating inflammatory and immune responses . This compound also binds to DNA, influencing gene expression and cellular functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax . It also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In immune cells, this compound modulates cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This compound inhibits the activity of enzymes like COX and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, modulating the expression of genes involved in inflammation and immune responses . Furthermore, this compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its potency may decrease over time . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular functions, such as apoptosis and cytokine production, persist for several hours to days after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . The maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) for this compound have been established in animal studies, providing valuable information for its safe use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation and glucuronidation reactions . These metabolic processes facilitate the elimination of this compound from the body. Enzymes such as cytochrome P450 (CYP) play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound within the body is influenced by factors such as tissue-specific metabolism and seasonal variations .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization allows this compound to interact with its target biomolecules, modulating cellular functions and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scholaricine involves several steps, starting from simpler indole derivatives. The process typically includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Functionalization of the indole ring: Introduction of hydroxyl and other functional groups at specific positions on the indole ring is carried out using reagents like lithium diisopropylamide (LDA) and various electrophiles.

    Formation of the pyrroloindole structure: This involves cyclization reactions that form the characteristic fused ring system of this compound.

Industrial Production Methods: Extraction from natural sources, such as the bark of Alstonia boonei, remains a primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Scholaricine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the indole ring, potentially altering its pharmacological properties.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring, allowing for the synthesis of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Scholaricine is part of a group of indole alkaloids that includes compounds such as picrinine, vallesamine, and echitamine . Compared to these compounds, this compound is unique in its specific structural features and biological activities:

This compound’s unique combination of structural features and biological activities makes it a compound of significant interest for further research and potential therapeutic applications.

Properties

CAS No.

99694-90-3

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1

InChI Key

GNCUCBQZLQLSOF-KJPXCLDGSA-N

Isomeric SMILES

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Appearance

Powder

Origin of Product

United States

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